1-propyl-1H-imidazole-2-thiol
Overview
Description
1-Propyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C6H10N2S It is characterized by the presence of an imidazole ring substituted with a propyl group at the 1-position and a thiol group at the 2-position
Mechanism of Action
Target of Action
1-Propyl-1H-imidazole-2-thiol is a derivative of imidazole, a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities , suggesting that they may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes . This suggests that this compound may interact with its targets to modulate gene expression.
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives have been found to inhibit tubulin polymerization , affecting the cytoskeleton and cell division.
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.
Result of Action
Imidazole derivatives have been reported to have a variety of effects, depending on their specific targets and mode of action . For example, some imidazole derivatives have been found to exhibit antimicrobial activity, inhibiting the growth of bacteria or yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylimidazole with sulfur sources can yield the desired thiol derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding imidazole derivatives with altered functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with various functional groups.
Scientific Research Applications
1-Propyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-2-thiol: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1H-imidazole-2-thiol: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-1H-imidazole-2-thiol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-Propyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and steric effects, making it distinct from its methyl, ethyl, and butyl analogs.
Properties
IUPAC Name |
3-propyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDGTXJRYKRKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406913 | |
Record name | 1-propyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10583-84-3 | |
Record name | 1,3-Dihydro-1-propyl-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10583-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-propyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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